2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22-9-7-15(8-10-22)27(24,25)13-14-4-3-11-26-14/h1-6,11-12,15H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVGTWOGXOCQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the quinoxaline core through a condensation reaction between an o-phenylenediamine and a dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the furan moiety through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxalines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines and reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The furan moiety can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Table 1: Structural Comparison of Quinoxaline Derivatives
Key Comparative Insights
Antifungal/Anticancer Activity: Thiazolyl hydrazones with nitro-furan substituents (e.g., MIC = 250 µg/mL against Candida utilis) show moderate antifungal activity . Thiazoloquinoxaline derivatives (e.g., compound 9d) exhibit dual anticancer/antimicrobial effects, suggesting that bromo and methoxy substituents synergize with the quinoxaline core .
Kinase Inhibition: Quinoxaline-2-carboxylic acids with piperidine-phenylamino groups (e.g., compound 5h) demonstrate Pim-1 kinase inhibition . The target compound’s piperidine-sulfonyl group may similarly enhance kinase binding through hydrophobic interactions.
Stability and Reactivity: Simple furan-substituted quinoxalines (e.g., 2-(furan-2-yl)quinoxaline) polymerize in polar solvents . The target compound’s methanesulfonyl group likely stabilizes the structure by reducing electrophilicity.
Spatial Effects: 2-(4-Fluorophenyl)quinoxaline has a dihedral angle of 22.2° between its quinoxaline and benzene rings . The target compound’s piperidine linker may introduce conformational flexibility, optimizing receptor interactions.
Biological Activity
2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a furan-2-ylmethylsulfonyl group and a piperidine moiety. This unique structure allows for diverse interactions with biological targets, enhancing its pharmacological profile.
Molecular Formula: C19H21N3O5S
Molecular Weight: 391.44 g/mol
CAS Number: 1448033-95-1
Antitumor Activity
Research indicates that quinoxaline derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase. The specific mechanisms include:
- Inhibition of Tubulin Polymerization: Compounds similar to this compound have been observed to inhibit tubulin polymerization, which is critical for mitosis. This results in irregular microtubule arrangements and ultimately apoptosis in cancer cells .
- Caspase Activation: The activation of caspases (e.g., caspase-3) has been linked to the compound's ability to induce programmed cell death .
Antimicrobial Properties
Quinoxaline derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of the furan and piperidine groups may enhance their interaction with bacterial membranes or specific enzymes, leading to effective microbial inhibition.
Anti-inflammatory Effects
Preliminary studies suggest that compounds like this compound may exhibit anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways and reduce cytokine production.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonyl group may interact with various enzymes involved in cellular signaling pathways.
- Receptor Modulation: The piperidine moiety can facilitate binding to receptors, potentially influencing neurotransmitter systems or other signaling cascades.
- Electrophilic Reactions: The quinoxaline structure allows for electrophilic substitutions that can modify biological macromolecules, altering their function.
Case Studies and Research Findings
Several studies have investigated the biological effects of quinoxaline derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
